molecular formula C7H6BrFN2 B12102849 3-Bromo-2-fluorobenzamidine

3-Bromo-2-fluorobenzamidine

Cat. No.: B12102849
M. Wt: 217.04 g/mol
InChI Key: OHOGXVYUUHFPAC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorobenzamidine is an organic compound with the molecular formula C7H5BrFN2 It is a derivative of benzamidine, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 3-Bromo-2-fluorobenzamidine typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrophenyl)acetamide. Subsequent hydrolysis of this compound produces 2-bromo-6-nitroaniline, which is then subjected to diazotization and fluorination to obtain 3-bromo-2-fluoronitrobenzene. Finally, the nitro group is reduced to form this compound .

Chemical Reactions Analysis

3-Bromo-2-fluorobenzamidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group.

    Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the reagents used.

Common reagents for these reactions include nitric acid for nitration, chloroacetic chloride for acetylation, and various reducing agents for the reduction of nitro groups .

Scientific Research Applications

3-Bromo-2-fluorobenzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorobenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

3-Bromo-2-fluorobenzamidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6BrFN2

Molecular Weight

217.04 g/mol

IUPAC Name

3-bromo-2-fluorobenzenecarboximidamide

InChI

InChI=1S/C7H6BrFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)

InChI Key

OHOGXVYUUHFPAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=N)N

Origin of Product

United States

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